Carcinogenicity Risk Profile vs. 5-Nitrothiophene Quinazoline Analogs: A 100% vs. Non-Significant Tumor Incidence Divide
The target compound (CAS 783317-42-0) bears no nitro substituent on the thiophene ring. In the definitive 1976 comparative carcinogenicity study by Cohen et al., the structurally closest non-nitro analog — 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline (CAS 58139-47-2) — was tested alongside five 5-nitrothiophene quinazoline congeners under identical feeding protocols in Sprague-Dawley rats [1]. The 5-nitrothiophene analog 4-bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline induced a 100% incidence of mammary adenocarcinomas in 28 female rats (3 benign + 5 malignant mammary tumors plus 13 small intestine sarcomas in 20 male rats). In marked contrast, the non-nitro analog lacking the 5-nitro group produced only 4 of 28 female rats with solitary benign mammary tumors, a finding not statistically distinguishable from background (P > 0.2) [1]. The absence of the 5-nitro group on CAS 783317-42-0 places it in the low-carcinogenicity structural class, a critical procurement consideration when selecting 2-thiophene quinazoline intermediates for programs requiring chronic toxicity evaluation.
| Evidence Dimension | Carcinogenicity incidence in rodent feeding studies |
|---|---|
| Target Compound Data | No 5-nitro group present on thiophene ring; structurally aligned with non-nitro analog class showing benign-only tumor profile |
| Comparator Or Baseline | 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline: 100% mammary adenocarcinoma incidence (28/28 female rats); 5 malignant mammary tumors + 13 small intestine sarcomas in 20 male rats. 4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline (non-nitro): 4/28 female rats with solitary benign mammary tumors (P > 0.2 vs. background) |
| Quantified Difference | ~100% malignant tumor incidence vs. 0% malignant tumor incidence (non-nitro class); statistically non-significant benign tumor rate (P > 0.2) |
| Conditions | Long-term feeding study in Sprague-Dawley rats (both sexes); Cohen et al., J Natl Cancer Inst 57:277-282, 1976 |
Why This Matters
Procurement of a non-nitro 2-thiophene quinazoline avoids the documented 100% mammary adenocarcinoma liability of 5-nitrothiophene congeners, directly impacting compound selection for in vivo efficacy and toxicology programs.
- [1] Cohen SM, Ertürk E, Bryan GT. Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats. J Natl Cancer Inst. 1976;57(2):277-282. PubMedID: 1003512. Key data: 4-bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline — 100% mammary adenocarcinoma in 28 female rats; non-nitro analog — 4/28 benign mammary tumors (P > 0.2). View Source
